Cyclexanone
Overview
Description
Cyclohexanone is an organic compound with the molecular formula C₆H₁₀O. It is a six-carbon cyclic molecule with a ketone functional group. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde and is slightly soluble in water but miscible with most organic solvents. Cyclohexanone is primarily used as a precursor to nylon and is produced in millions of tonnes annually .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone can be synthesized through several methods:
Oxidation of Cyclohexanol: This method involves the oxidation of cyclohexanol using oxidizing agents such as sodium dichromate and sulfuric acid. The reaction is carried out by dissolving sodium dichromate dihydrate in water, adding concentrated sulfuric acid, and then mixing with cyclohexanol.
Oxidation of Cyclohexane: Industrially, cyclohexanone is produced by the oxidation of cyclohexane in air, typically using cobalt catalysts.
Industrial Production Methods: The industrial production of cyclohexanone predominantly involves the air oxidation of cyclohexane. This process is efficient and widely used due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Cyclohexanone undergoes various chemical reactions, including:
Oxidation: Cyclohexanone can be further oxidized to adipic acid, an important precursor for nylon production. This reaction typically uses nitric acid as the oxidizing agent.
Reduction: Cyclohexanone can be reduced to cyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cobalt catalysts for industrial oxidation processes.
Major Products Formed:
Adipic Acid: Formed by the oxidation of cyclohexanone.
Cyclohexanol: Formed by the reduction of cyclohexanone.
Scientific Research Applications
Cyclohexanone has a wide range of applications in scientific research and industry:
Mechanism of Action
Cyclohexanone exerts its effects through its ketone functional group, which can participate in various chemical reactions. The carbonyl group in cyclohexanone is highly reactive and can undergo nucleophilic addition reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Cyclopentanone: A five-membered cyclic ketone.
Cycloheptanone: A seven-membered cyclic ketone.
Cyclohexanol: The alcohol counterpart of cyclohexanone.
Cyclohexanone’s unique properties and versatility make it an essential compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(cyclopenten-1-yl)-2-(2-morpholin-4-ylethyl)cyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-15-6-3-7-16(15,14-4-1-2-5-14)8-9-17-10-12-19-13-11-17/h4H,1-3,5-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOYUNPLUMKQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2(CCCC2=O)CCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934664 | |
Record name | 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-52-7 | |
Record name | 2-(1-Cyclopenten-1-yl)-2-[2-(4-morpholinyl)ethyl]cyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15301-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclexanone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OU4KS37EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.